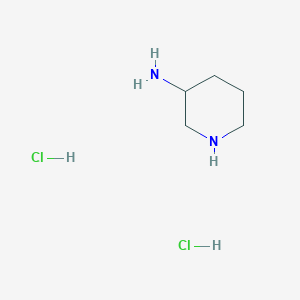

3-Aminopiperidine dihydrochloride

Vue d'ensemble

Description

3-Aminopiperidine dihydrochloride, also known as 3-Piperidinamine dihydrochloride, is a chemical compound with the empirical formula C5H12N2 · 2HCl . It is used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .

Synthesis Analysis

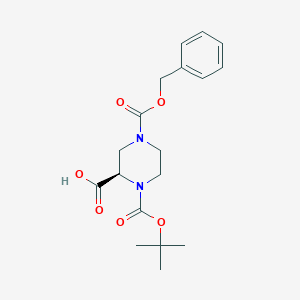

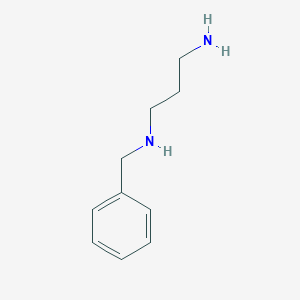

The synthesis of ®-3-aminopiperidine dihydrochloride has been described in several patents . One method involves reducing ®-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride . Another method describes the use of methylene dichloride, ®-t-butyl sulfonamide, and N-Boc-3-piperidone .Molecular Structure Analysis

The molecular weight of 3-Aminopiperidine dihydrochloride is 173.08 . The SMILES string representation is Cl.Cl.NC1CCCNC1 . The InChI key is GGPNYXIOFZLNKW-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Aminopiperidine dihydrochloride is used as a reactant for N-arylation of heterocyclic diamines . It is also used in the synthesis of substituted quinolones with reduced phototoxic risk .Physical And Chemical Properties Analysis

3-Aminopiperidine dihydrochloride is an off-white to beige powder . It has a melting point of 230 °C (dec.) (lit.) . It is partly miscible in water and slightly soluble in methanol . It is hygroscopic and should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Development of Photostable Quinolones

The compound serves as a reactant for the synthesis of substituted quinolones . These quinolones are designed to have reduced phototoxic risk, making them safer for use in sunlight-exposed conditions, which is particularly beneficial for topical medications.

Creation of Heterocyclic Diamines

It is utilized in the N-arylation of heterocyclic diamines . This process is important for creating compounds that can serve as intermediates in organic synthesis, leading to a variety of end products used in medicinal chemistry.

Mécanisme D'action

Target of Action

3-Aminopiperidine dihydrochloride, also known as piperidin-3-amine dihydrochloride, is primarily used in the pharmaceutical industry as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . Therefore, DPP-IV inhibitors are commonly used in the treatment of diabetes .

Mode of Action

The compound acts as a reactant for N-arylation of heterocyclic diamines . This reaction is a key step in the synthesis of DPP-IV inhibitors . By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, thereby reducing blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopiperidine dihydrochloride is the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine during meals and stimulate insulin secretion . By inhibiting DPP-IV, the action of these hormones is prolonged, leading to increased insulin secretion and decreased blood glucose levels .

Pharmacokinetics

The dpp-iv inhibitors derived from it generally have good oral bioavailability and are metabolized by the liver .

Result of Action

The primary result of the action of 3-Aminopiperidine dihydrochloride is the synthesis of DPP-IV inhibitors . These inhibitors have a therapeutic effect in the treatment of diabetes by prolonging the action of incretin hormones, leading to increased insulin secretion and decreased blood glucose levels .

Action Environment

The action of 3-Aminopiperidine dihydrochloride is primarily influenced by the conditions of the chemical reactions in which it is involved . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy of these reactions . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature .

Safety and Hazards

3-Aminopiperidine dihydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583504 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopiperidine dihydrochloride | |

CAS RN |

138060-07-8 | |

| Record name | Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the chirality of 3-aminopiperidine in pharmaceutical applications?

A1: 3-Aminopiperidine exists as two enantiomers, (R)- and (S)-3-aminopiperidine. In pharmaceutical applications, the chirality of 3-aminopiperidine is crucial as different enantiomers often exhibit distinct pharmacological activities, potencies, and even toxicities. For instance, (R)-3-aminopiperidine dihydrochloride is commonly used as a chiral building block in the synthesis of various drugs, including Linagliptin [, ] and Trelagliptin [], both of which are dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The specific enantiomeric form is crucial for the desired pharmacological effect.

Q2: What are the common synthetic routes to obtain enantiomerically pure (R)-3-aminopiperidine dihydrochloride?

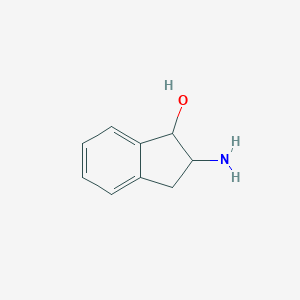

A2: Several methods have been developed for the preparation of (R)-3-aminopiperidine dihydrochloride. One approach involves chiral separation of the racemic mixture followed by Boc protection, aminolysis, Hofmann rearrangement, and deprotection to yield the desired enantiomer []. Another method utilizes N-Boc-3-piperidone as a starting material, followed by condensation with enantiomerically pure (S)-tert-butanesulfinyl amide, low-temperature reduction, recrystallization, and deprotection to obtain (R)-3-aminopiperidine dihydrochloride []. A recent study describes a one-step catalytic hydrogenolysis of a specific precursor (compound III in the reference) using a palladium carbon catalyst and ammonium formate as a reducing agent to yield (R)-3-aminopiperidine [].

Q3: How can the enantiomeric purity of 3-aminopiperidine be determined?

A3: A robust chiral high-performance liquid chromatography (chiral HPLC) method with precolumn derivatization has been developed for the estimation of the (S)-enantiomer in (R)-3-aminopiperidine dihydrochloride. This method involves derivatization with para-toluene sulfonyl chloride (PTSC) to enhance detection and utilizes a chiralpak AD-H column with a simple mobile phase for enantiomeric separation [].

Q4: Beyond its role as a pharmaceutical intermediate, what other applications does 3-aminopiperidine dihydrochloride have?

A4: Recent research has explored the use of 3-aminopiperidine dihydrochloride in material science. It has been successfully incorporated into the fabrication of heterocyclic dication Dion-Jacobson perovskite materials for blue light-emitting diodes (PeLEDs) []. The incorporation of 3-aminopiperidine dihydrochloride was found to improve the emission spectral stability of the PeLEDs by retarding halide segregation and chloride loss.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)

![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)